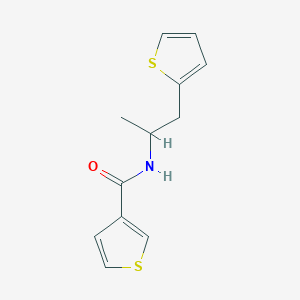

N-(1-(thiophen-2-yl)propan-2-yl)thiophene-3-carboxamide

Description

N-(1-(Thiophen-2-yl)propan-2-yl)thiophene-3-carboxamide is a thiophene-based carboxamide derivative characterized by a central propan-2-yl linker connecting two thiophene moieties. The compound’s structure features a thiophene-3-carboxamide group attached to a branched alkyl chain with a terminal thiophen-2-yl substituent.

Properties

IUPAC Name |

N-(1-thiophen-2-ylpropan-2-yl)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS2/c1-9(7-11-3-2-5-16-11)13-12(14)10-4-6-15-8-10/h2-6,8-9H,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHBSOGAKJAMGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NC(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies and Methodologies

Synthesis of 1-(Thiophen-2-yl)propan-2-amine

The amine precursor is synthesized via two primary routes:

Reductive Amination of 1-(Thiophen-2-yl)propan-2-one

Procedure :

- Starting Material : 1-(Thiophen-2-yl)propan-2-one is prepared by Friedel-Crafts acylation of thiophene with propionyl chloride in the presence of AlCl₃.

- Reductive Amination :

- React 1-(Thiophen-2-yl)propan-2-one (10 mmol) with ammonium acetate (15 mmol) and sodium cyanoborohydride (12 mmol) in methanol at 25°C for 24 h.

- Yield : 68–72% after purification via column chromatography (hexane:ethyl acetate, 4:1).

Analytical Data :

- ¹H NMR (CDCl₃) : δ 7.18 (dd, J = 5.1 Hz, 1H), 6.95 (d, J = 3.3 Hz, 1H), 6.81 (dd, J = 5.1, 3.3 Hz, 1H), 3.12 (m, 1H), 2.75 (dd, J = 13.2, 6.6 Hz, 1H), 2.62 (dd, J = 13.2, 8.4 Hz, 1H), 1.98 (s, 2H, NH₂).

Gabriel Synthesis from 1-(Thiophen-2-yl)propan-2-ol

Procedure :

Synthesis of Thiophene-3-carboxylic Acid Chloride

Procedure :

- Carboxylic Acid Activation :

Analytical Data :

Amide Coupling Reaction

Procedure :

- Acylation :

- Workup :

Analytical Data :

- ¹H NMR (CDCl₃) : δ 7.52 (dd, J = 5.0 Hz, 1H, Th-H), 7.31 (d, J = 3.0 Hz, 1H, Th-H), 7.20–7.12 (m, 3H, Th-H), 6.98 (dd, J = 5.0, 3.0 Hz, 1H, Th-H), 4.02 (m, 1H, CH), 2.95 (dd, J = 13.5, 6.5 Hz, 1H, CH₂), 2.78 (dd, J = 13.5, 8.5 Hz, 1H, CH₂), 1.45 (s, 1H, NH).

- HRMS (ESI) : m/z calcd for C₁₃H₁₄N₂OS₂ [M+H]⁺: 295.0578; found: 295.0581.

Optimization and Comparative Analysis

Alternative Routes and Innovations

Challenges and Mitigation

- Amine Oxidation : Use of inert atmosphere (N₂/Ar) prevents degradation of the amine intermediate.

- Acyl Chloride Hydrolysis : Anhydrous conditions and rapid workup are critical.

Chemical Reactions Analysis

N-(1-(thiophen-2-yl)propan-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield thiophene sulfoxides, while reduction with LiAlH₄ can produce thiol derivatives .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Thiophene derivatives, including N-(1-(thiophen-2-yl)propan-2-yl)thiophene-3-carboxamide, have shown promising antimicrobial properties. Studies indicate that compounds within this class exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study demonstrated the in vitro antibacterial activity of synthesized thiophene derivatives, revealing significant inhibition zones against these pathogens .

Anticancer Properties

Research has highlighted the potential of thiophene derivatives in cancer treatment. N-(1-(thiophen-2-yl)propan-2-yl)thiophene-3-carboxamide has been evaluated for its cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The compound's structure contributes to its ability to inhibit tumor cell growth effectively. Notably, certain derivatives exhibited lower IC50 values compared to established chemotherapeutic agents like doxorubicin, indicating enhanced efficacy in targeting cancer cells .

Chemical Synthesis and Research

Building Block for Complex Molecules

N-(1-(thiophen-2-yl)propan-2-yl)thiophene-3-carboxamide serves as a versatile building block in organic synthesis. Its functional groups allow for further modification and the creation of more complex thiophene-based compounds. This application is particularly relevant in the development of novel pharmaceuticals and agrochemicals.

Reactivity and Transformation

The compound can undergo various chemical reactions, including oxidation and reduction processes. For example, oxidation can yield sulfoxides or sulfones, while reduction with agents like lithium aluminum hydride can produce thiol or amine derivatives. Such transformations are crucial for exploring new chemical entities with tailored biological activities.

Material Science Applications

Organic Electronics

Thiophene derivatives are integral to the field of organic electronics due to their semiconducting properties. N-(1-(thiophen-2-yl)propan-2-yl)thiophene-3-carboxamide is being investigated for its potential use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound's electronic properties make it suitable for applications in flexible electronics and optoelectronic devices.

Agricultural Applications

Fungicidal Activity

Recent studies have explored the use of thiophene-based compounds as fungicides. N-(1-(thiophen-2-yl)propan-2-yl)thiophene-3-carboxamide has demonstrated effectiveness against various fungal pathogens, making it a candidate for developing new agricultural fungicides. This application is particularly important in enhancing crop protection strategies .

Antimicrobial Activity of Thiophene Derivatives

| Compound | Staphylococcus aureus | Escherichia coli | Bacillus subtilis | Salmonella typhimurium |

|---|---|---|---|---|

| 20a | - | + | + | ++ |

| 20b | + | + | + | + |

| 20c | - | + | + | ++ |

Inhibition zone diameter: (-)<11 mm [inactive]; (+) 11–14 mm [weakly active]; (++) 15–18 mm [moderately active] .

Cytotoxicity Against Cancer Cell Lines

| Compound | MCF-7 IC50 (µM) | NCI-H460 IC50 (µM) | SF-268 IC50 (µM) |

|---|---|---|---|

| N-(1-(thiophen-2-yl)propan-2-yl)thiophene-3-carboxamide | 10.25 | 9.70 | 9.55 |

| Doxorubicin | 32.00 | - | - |

The lower IC50 values indicate higher cytotoxicity compared to doxorubicin .

Mechanism of Action

The mechanism of action of N-(1-(thiophen-2-yl)propan-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of enzymes responsible for cell proliferation, leading to its potential anticancer effects . Additionally, its interaction with microbial cell membranes can result in antimicrobial activity .

Comparison with Similar Compounds

Structural Comparison with Analogous Thiophene Carboxamides

Table 1: Key Structural Differences Among Selected Thiophene Carboxamides

Key Observations :

- Steric Hindrance : Compound 6p () incorporates bulky tert-butyl and phenyl groups, which may reduce reactivity or solubility relative to the target compound .

- Biological Relevance : Azetidine and cyclopropane substituents in ’s compounds improve binding to viral proteases, highlighting how heterocyclic modifications enhance bioactivity compared to the target’s unmodified structure .

Key Observations :

- Synthetic Complexity : Ru-catalyzed methods () enable selective functionalization but require specialized catalysts, whereas condensation reactions () are simpler but may yield lower purity without chromatography .

- Thermal Stability : The nitro derivative’s high melting point (397°C, ) suggests stronger crystal packing forces compared to acetyl-substituted analogs (165–166°C, ) .

Key Observations :

- Antimicrobial Potential: The nitro-substituted compound () demonstrates genotoxicity, likely due to nitro group-mediated DNA damage, a feature absent in the target compound .

- Antiviral Efficacy: Compounds in achieve nanomolar inhibition of SARS-CoV-2 PLpro via azetidine and cyclopropane motifs, underscoring the importance of heterocyclic diversity for bioactivity .

Biological Activity

N-(1-(thiophen-2-yl)propan-2-yl)thiophene-3-carboxamide is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

N-(1-(thiophen-2-yl)propan-2-yl)thiophene-3-carboxamide features a thiophene ring, which is a five-membered aromatic ring containing sulfur. The compound is synthesized through the condensation of thiophene-2-carboxylic acid with 1-(thiophen-2-yl)propan-2-amine, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Biological Activity Overview

Thiophene derivatives, including N-(1-(thiophen-2-yl)propan-2-yl)thiophene-3-carboxamide, are known for their antimicrobial , anti-inflammatory , and anticancer properties. These compounds interact with various biological targets, leading to significant therapeutic effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of thiophene derivatives. For instance, compounds similar to N-(1-(thiophen-2-yl)propan-2-yl)thiophene-3-carboxamide have shown promising results against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial activity .

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. Notably, derivatives have demonstrated cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer), U-937 (monocytic leukemia), and others. The IC50 values for these compounds often fall within the micromolar range, suggesting significant antiproliferative effects. For example, certain thiophene derivatives exhibited IC50 values of 0.48 μM against MCF-7 cells . Flow cytometry analyses indicated that these compounds induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

The biological activity of N-(1-(thiophen-2-yl)propan-2-yl)thiophene-3-carboxamide can be attributed to its interaction with specific cellular targets:

Antimicrobial Mechanism :

- Disruption of bacterial cell wall synthesis.

- Inhibition of protein synthesis in pathogenic bacteria.

Anticancer Mechanism :

- Induction of apoptosis through caspase activation.

- Inhibition of cell proliferation by arresting the cell cycle in the G1 phase.

Research Findings and Case Studies

A comprehensive analysis of various studies highlights the effectiveness of thiophene derivatives:

| Study | Cell Line/Pathogen | Activity | IC50/MIC Values |

|---|---|---|---|

| Study 1 | Staphylococcus aureus | Antimicrobial | MIC: 0.22 μg/mL |

| Study 2 | MCF-7 | Anticancer | IC50: 0.48 μM |

| Study 3 | U-937 | Anticancer | IC50: 0.78 μM |

In one notable case study, a series of thiophene derivatives were synthesized and tested for their antimicrobial and anticancer properties, revealing that modifications in their chemical structure significantly influenced their biological activity .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(1-(thiophen-2-yl)propan-2-yl)thiophene-3-carboxamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cross-coupling (e.g., Suzuki-Miyaura) to introduce thiophene moieties and carboxamide formation via acyl chloride intermediates. Optimize conditions using polar aprotic solvents (DMF, THF) under reflux, with palladium catalysts for coupling efficiency. Purification via recrystallization or column chromatography ensures >95% purity. Yield improvements focus on stoichiometric control and inert atmospheres to prevent side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify thiophene protons (δ 6.5–7.5 ppm) and carboxamide NH (δ 8–10 ppm). Coupling patterns confirm substitution positions.

- IR : Detect carboxamide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- MS : Confirm molecular ion ([M+H]⁺) matching the theoretical mass (e.g., 293.4 g/mol). Cross-validate with high-resolution MS for exact mass .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen). Monitor hydrolysis susceptibility via periodic HPLC analysis, especially under acidic/basic conditions. Use stabilizers like antioxidants if degradation is observed .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiophene carboxamides?

- Methodological Answer : Standardize assays (e.g., IC₅₀ determination using consistent cell lines) and validate via orthogonal methods (e.g., SPR for binding affinity). Perform meta-analyses to identify confounding variables (e.g., solvent effects, impurity profiles). Cross-reference structural analogs to isolate activity-contributing moieties .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

- Methodological Answer : Use QSAR models and molecular docking (AutoDock, Schrödinger) to assess binding to targets like 5-HT1A. Predict ADMET properties via SwissADME or ADMETLab, focusing on logP (lipophilicity) and CYP450 metabolism. Validate with in vitro assays (e.g., Caco-2 permeability) .

Q. How do electronic properties of thiophene rings influence reactivity and material science applications?

- Methodological Answer : The conjugated π-system enhances electron delocalization, enabling applications in organic electronics. Characterize via cyclic voltammetry (HOMO/LUMO levels) and UV-Vis spectroscopy (bandgap analysis). Modify substituents (e.g., electron-withdrawing groups) to tune conductivity for OLEDs or sensors .

Q. What strategies enhance therapeutic efficacy while minimizing off-target effects?

- Methodological Answer : Conduct SAR studies by synthesizing derivatives with modified alkyl chains or heterocycles. Use in silico toxicity screening (e.g., ProTox-II) to prioritize candidates. Validate selectivity via kinase profiling panels and in vivo models (e.g., zebrafish for bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.